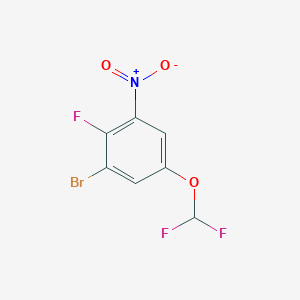

1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene

描述

Overview of 1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene

This compound represents a highly sophisticated example of polysubstituted aromatic chemistry, characterized by the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 grams per mole. The compound is catalogued under the Chemical Abstracts Service number 1805502-81-1 and bears the MDL number MFCD28737964, establishing its identity in chemical databases worldwide. The molecular structure incorporates five distinct functional groups positioned strategically around the benzene ring, including a bromine atom at position 1, a difluoromethoxy group at position 5, a fluorine atom at position 2, and a nitro group at position 3, creating a highly functionalized aromatic system with unique electronic properties.

The compound's SMILES notation is represented as O=N+[O-], which provides a systematic representation of its complex molecular architecture. This polyhalogenated nitroaromatic compound exhibits characteristics typical of heavily substituted benzene derivatives, including significant electron deficiency in the aromatic ring due to the presence of multiple electron-withdrawing groups. The presence of both fluorine and bromine substituents, combined with the difluoromethoxy and nitro functionalities, creates a compound with exceptional potential for further synthetic elaboration through various organic transformations.

The compound exists as a pale yellow solid under standard laboratory conditions and demonstrates stability under ambient temperature storage when properly handled. Its physical properties reflect the influence of extensive halogenation and the presence of the nitro group, contributing to its relatively high molecular weight and distinctive chemical behavior. The strategic positioning of functional groups around the aromatic core enables selective chemical modifications while maintaining the integrity of the overall molecular framework.

Historical Context and Discovery

The development of difluoromethoxy-containing aromatic compounds traces its origins to early research in fluorine chemistry and the quest for novel pharmaceutical intermediates. Historical documentation reveals that synthesis methodologies for difluoromethoxy nitrobenzene derivatives were first systematically explored through water-phase synthesis processes, as evidenced by patent literature from 2001. The early synthetic approaches involved the reaction of nitrophenol compounds with difluorochloromethane under basic conditions, utilizing phase-transfer catalysts to facilitate the formation of the difluoromethoxy functional group.

The pioneering work in this field demonstrated that nitrophenols could be converted to difluoromethoxy derivatives through reaction with continuously introduced methyl chlorofluoride for durations ranging from 1 to 40 hours at temperatures between 40 and 100 degrees Celsius. These initial investigations established the fundamental chemistry necessary for the preparation of complex difluoromethoxy aromatic systems, laying the groundwork for the subsequent development of more sophisticated derivatives such as this compound.

The evolution of synthetic methodologies progressed significantly with the introduction of improved bromination techniques and the development of regioselective fluorination procedures. Patent applications from the early 2000s described water-phase synthesis processes that achieved yields of up to 96.3% for difluoromethoxy oil of mirbane products, demonstrating the viability of large-scale production methods. These developments were crucial in establishing the synthetic foundation required for the preparation of highly substituted aromatic compounds containing multiple halogen atoms and difluoromethoxy functionalities.

The historical significance of these compounds extends beyond their synthetic accessibility to encompass their recognition as valuable building blocks for pharmaceutical development. The unique combination of electronic properties imparted by the difluoromethoxy group, combined with the reactivity of halogen substituents, positioned these compounds as important intermediates in the synthesis of biologically active molecules. This historical context underscores the continuous evolution of fluorine chemistry and its impact on modern organic synthesis.

Significance in Modern Organic and Fluorine Chemistry

The significance of this compound in contemporary organic chemistry extends far beyond its role as a synthetic intermediate, encompassing fundamental contributions to our understanding of fluorinated aromatic systems and their unique chemical behavior. The compound serves as an exemplary model for studying the electronic effects of multiple electron-withdrawing groups on aromatic reactivity, particularly in the context of nucleophilic aromatic substitution reactions. The presence of the difluoromethoxy group, combined with fluorine and nitro substituents, creates a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic attack, making it an invaluable tool for mechanistic studies in organic chemistry.

Modern fluorine chemistry has recognized the difluoromethoxy functional group as a bioisostere for the methoxy group, offering improved metabolic stability and altered pharmacokinetic properties in pharmaceutical applications. The incorporation of this functionality into complex aromatic systems such as this compound provides medicinal chemists with powerful tools for drug discovery and optimization. The compound's multiple reactive sites enable diverse synthetic transformations, including reduction of the nitro group to generate amino derivatives, displacement of the bromine atom through various coupling reactions, and modification of the aromatic system through electrophilic or nucleophilic substitution processes.

The compound's significance is further amplified by its utility in the development of advanced materials and specialty chemicals. The unique combination of halogen substituents and the difluoromethoxy group imparts distinctive physical properties, including altered solubility characteristics, enhanced thermal stability, and modified electronic properties that are valuable in materials science applications. These characteristics have positioned the compound as a key building block in the synthesis of advanced polymers, liquid crystals, and electronic materials where precise control of molecular properties is essential.

Contemporary research has demonstrated that compounds containing the difluoromethoxy motif exhibit remarkable versatility in synthetic applications, participating in various reaction types including cross-coupling reactions, cycloaddition processes, and radical chemistry. The strategic positioning of functional groups in this compound enables chemists to exploit these reactivity patterns for the construction of complex molecular architectures with high efficiency and selectivity. This versatility has established the compound as an important tool in the arsenal of modern synthetic organic chemistry.

Scope and Objectives of the Research

The comprehensive examination of this compound encompasses multiple research objectives designed to advance our understanding of this complex aromatic system and its applications in modern chemistry. The primary scope of investigation focuses on the detailed characterization of the compound's physical and chemical properties, including precise determination of its molecular structure through advanced spectroscopic techniques and computational analysis. This foundational knowledge serves as the basis for understanding the compound's behavior in various chemical environments and predicting its reactivity patterns in synthetic applications.

A critical objective involves the systematic investigation of synthetic methodologies for the preparation of this compound and related derivatives, with particular emphasis on developing efficient, scalable, and environmentally sustainable synthetic routes. Research efforts focus on optimizing reaction conditions, identifying suitable catalysts and reagents, and minimizing the formation of undesired by-products to enhance overall synthetic efficiency. These investigations aim to establish reliable preparative methods that can be implemented on both laboratory and industrial scales.

The research scope extends to comprehensive reactivity studies designed to elucidate the compound's behavior in various chemical transformations, including nucleophilic and electrophilic substitution reactions, reduction processes, and cross-coupling reactions. These investigations seek to map the full range of synthetic possibilities offered by the compound's multiple reactive sites and to identify conditions that favor selective transformations at specific positions on the aromatic ring. Understanding these reactivity patterns is essential for developing efficient synthetic strategies for target molecule preparation.

An important research objective involves the exploration of the compound's applications in pharmaceutical chemistry and drug discovery, particularly focusing on its utility as a building block for the synthesis of biologically active molecules. This includes investigating structure-activity relationships, evaluating the impact of the difluoromethoxy group on biological activity, and developing synthetic routes to pharmaceutically relevant target compounds. The research aims to establish the compound's value as a key intermediate in medicinal chemistry applications and to identify new therapeutic opportunities based on its unique structural features.

| Research Parameter | Specification | Reference |

|---|---|---|

| Molecular Formula | C₇H₃BrF₃NO₃ | |

| Molecular Weight | 286.00 g/mol | |

| CAS Registry Number | 1805502-81-1 | |

| MDL Number | MFCD28737964 | |

| SMILES Notation | O=N+[O-] | |

| Functional Groups | Bromo, Difluoromethoxy, Fluoro, Nitro | |

| Aromatic Substitution Pattern | 1,2,3,5-Tetrasubstituted benzene |

属性

IUPAC Name |

1-bromo-5-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSTTYXESSWYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination

One common approach is the bromination of 5-difluoromethoxy-2-fluoro-4-nitrobenzene using bromine or a brominating agent under controlled conditions. This reaction often requires a solvent, such as dichloromethane, and a catalyst like iron(III) bromide to facilitate the bromination process.

Alternative Bromination Method

An alternate method involves using 1-fluoro-2-amino-3-nitrobenzene as a raw material to obtain 1-fluoro-2-bromo-3-nitrobenzene through a diazotization bromination reaction. In one instance, 19.5g of 1-fluoro-2-amino-3-nitrobenzene was mixed with 63.2g of concentrated hydrobromic acid using 9.0g of cuprous bromide as a catalyst, followed by the addition of 11.2g of sodium nitrite to yield 1-fluoro-2-bromo-3-nitrobenzene. The acidic conditions can be achieved by adding 102.2g of concentrated sulfuric acid and 19.5g of acetic acid.

The nitrous acid or nitrite is added dropwise as a solution with water over 3-7 hours, with a preferred duration of 5 hours. After the addition, the reaction mixture is stirred for an additional 1-3 hours, ideally for 2 hours. The mixture is then extracted, washed, and concentrated to obtain the 1-fluoro-2-bromo-3-nitrobenzene. Dichloromethane (300g to 400g per mole of 1-fluoro-2-amino-3-nitrobenzene, or preferably 312g) is used for extraction. The oil layer is collected, washed, and the solvent is concentrated.

Nitration and Fluorination

The synthesis of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene involves several steps, starting with a suitable benzene derivative. Nitration of the benzene ring is performed using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Fluorination is then achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Introduction of Difluoromethoxy Group

Reduction Reaction

To convert a nitro group to an amino group, reduction reactions are employed. These reactions use reducing agents like hydrogen gas with a catalyst or iron powder in acetic acid. For example, 1-fluoro-2-bromo-3-nitrobenzene can undergo a reduction reaction by mixing it with a catalyst at a ratio of 1:(0.01-0.5) in a reaction vessel, introducing hydrogen, and reacting at room temperature to produce 1-fluoro-2-bromo-3-aminobenzene. The hydrogen pressure is maintained between 0.1-10 MPa.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. Automated systems for reagent addition and product isolation enhance efficiency and safety. Considerations include cost-effectiveness, simplicity, and minimal environmental impact, such as using inexpensive reagents and minimizing waste generation.

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene can undergo several chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

- Oxidation Reactions: Oxidation can occur at the methoxy group, forming corresponding aldehydes or acids.

化学反应分析

1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thi

生物活性

1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine, fluorine, and nitro functional groups contributes to its biological activity, particularly its interactions with various enzymes and receptors.

- Molecular Formula : C7H3BrF3NO3

- Molecular Weight : Approximately 268.01 g/mol

- Appearance : Solid-liquid mixture

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. These interactions may lead to enzyme inhibition or modulation within biochemical pathways, which is crucial for its potential therapeutic applications.

Potential Biological Effects

Research indicates that compounds with similar structures can exhibit:

- Antimicrobial Properties : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells.

Enzyme Interaction Studies

Studies have shown that this compound can bind effectively to certain enzymes, potentially inhibiting their activity. For instance, a study focusing on enzyme inhibition demonstrated that compounds with similar halogenated structures often act as effective inhibitors in cancer treatment protocols.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition observed in enzyme assays using similar compounds. |

| Antimicrobial Activity | Demonstrated efficacy against various bacterial strains, suggesting potential as an antibiotic agent. |

| Anticancer Properties | Induced apoptosis in vitro in several cancer cell lines, indicating therapeutic potential. |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene | Methyl group instead of nitro group | Altered reactivity |

| 1-Bromo-4-fluoro-2-nitrobenzene | Lacks difluoromethoxy group | Reduced versatility |

| 1-Bromo-2-fluoro-4-methoxybenzene | Methoxy group instead of difluoromethoxy | Different chemical properties |

Pharmacological Applications

Due to its promising biological activity, this compound is being investigated for various pharmacological applications, including:

- Cancer Therapy : Targeting specific pathways involved in tumor growth.

- Antimicrobial Treatments : Potential development as a new class of antibiotics.

相似化合物的比较

Key Observations:

- Trifluoromethoxy (-OCF₃) in further boosts electronegativity but adds steric bulk .

- Halogen Diversity : Bromine at position 1 is common, but chlorine or iodine substitutions (e.g., ) alter reactivity and molecular weight significantly .

- Nitro Group Position : Nitro at position 3 (target compound) vs. position 4 () influences resonance effects and directing behavior in further reactions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) or catalytic hydrogenation. For example, bromination and nitration steps must account for directing effects: the nitro group at position 3 deactivates the ring and directs incoming substituents to meta/para positions. Hydrogenation protocols (e.g., using Pd/C in heptane under atmospheric pressure, as seen in similar brominated aromatics ) can reduce intermediates. Reaction efficiency depends on solvent polarity and temperature to minimize side reactions like para-substitution.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity is typical for intermediates ). Structural confirmation requires multinuclear NMR (¹⁹F NMR for fluorinated groups, ¹H/¹³C NMR for backbone) and mass spectrometry. For crystalline samples, compare melting points with literature data, though thermal stability may require differential scanning calorimetry (DSC).

Q. What are the key stability considerations for handling this compound?

- Methodological Answer : The nitro group introduces thermal sensitivity; store at –20°C under inert atmosphere (argon) to prevent decomposition. Moisture content should be ≤0.5% (via Karl Fischer titration) to avoid hydrolysis of the difluoromethoxy group . Handle in fume hoods due to potential bromine release.

Q. How do electronic effects of substituents dictate reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing nitro (position 3) and difluoromethoxy (position 5) groups deactivate the ring, directing electrophiles to the remaining activated positions (e.g., position 4 or 6). Meta/para selectivity can be tuned using Lewis acids (e.g., AlCl₃) or directing groups in cross-coupling reactions .

Advanced Research Questions

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (for small molecules ) or ORTEP-III for graphical representation . For twinned crystals or low-resolution data, employ twin refinement algorithms in SHELX and validate with R-factor convergence (<5% discrepancy).

Q. How can regioselectivity challenges in further substitutions be addressed computationally?

- Methodological Answer : Use density functional theory (DFT) to model transition states and predict regioselectivity. Databases like Reaxys or Pistachio provide historical reaction data to validate synthetic pathways . For example, nitro-group meta-directing effects can be overridden using steric hindrance from bulky reagents.

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ or XPhos ligands in toluene/EtOH. Microwave-assisted conditions (100°C, 30 min) improve yields by reducing bromine displacement side reactions. Monitor reaction progress via TLC with UV quenching .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodological Answer : Anomalous shifts may arise from solvation effects or paramagnetic impurities. Re-measure in deuterated DMSO or CDCl₃ and compare with computed chemical shifts (Gaussian09 or ADF software). For complex splitting, use 2D NMR (COSY, HSQC) to assign coupling constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。